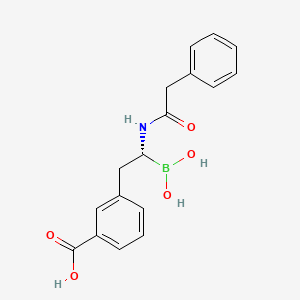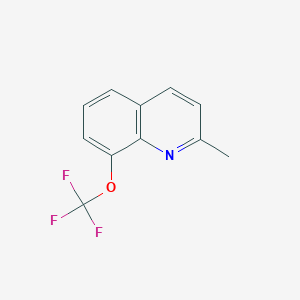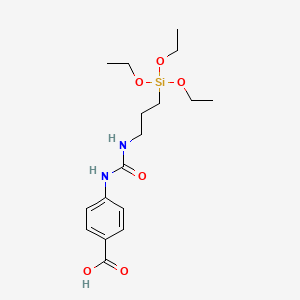
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is notable for its ability to form strong bonds with various substrates, making it valuable in a range of applications, including materials science, chemistry, and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with an aromatic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 3-(triethoxysilyl)propyl isocyanate and an aromatic acid derivative.
Conditions: The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Condensation Reactions: The compound can undergo condensation reactions with other silanes to form complex siloxane networks.
Common Reagents and Conditions
Reagents: Common reagents include water for hydrolysis, and various nucleophiles for substitution reactions.
Conditions: Reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials with unique properties .
Biology
The compound is used in the development of biosensors and diagnostic tools due to its ability to form stable bonds with biological molecules. It is also explored for its potential in drug delivery systems .
Medicine
In medicine, this compound is investigated for its role in targeted drug delivery and as a component in medical implants to improve biocompatibility .
Industry
Industrially, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanols, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s adhesive properties and its ability to enhance the mechanical strength of materials .
Comparison with Similar Compounds
Similar Compounds
4-(L-Arginylamino)-4’-[3-[3-(triethoxysilyl)propyl]ureido]azobenzene: This compound shares the triethoxysilyl group but has different functional groups that impart unique properties.
2-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid: Similar in structure but with variations in the aromatic ring, leading to different reactivity and applications.
Uniqueness
4-(3-(3-(Triethoxysilyl)propyl)ureido)benzoic acid is unique due to its combination of organic and inorganic properties, making it versatile for a wide range of applications. Its ability to form strong bonds with both organic and inorganic substrates sets it apart from other compounds .
Properties
CAS No. |
496853-15-7 |
|---|---|
Molecular Formula |
C17H28N2O6Si |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-(3-triethoxysilylpropylcarbamoylamino)benzoic acid |
InChI |
InChI=1S/C17H28N2O6Si/c1-4-23-26(24-5-2,25-6-3)13-7-12-18-17(22)19-15-10-8-14(9-11-15)16(20)21/h8-11H,4-7,12-13H2,1-3H3,(H,20,21)(H2,18,19,22) |
InChI Key |
BVZQTQDGFOQXQX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)C(=O)O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


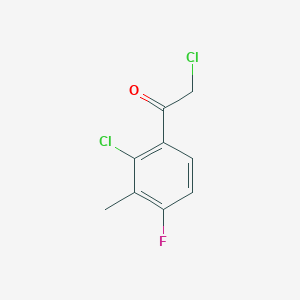

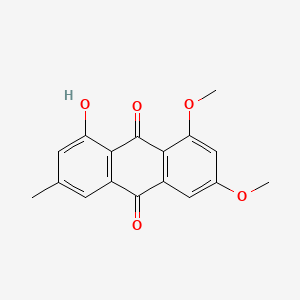

![Benzoicacid,4-[(1Z)-2-chloroethenyl]-,methylester](/img/structure/B15248831.png)
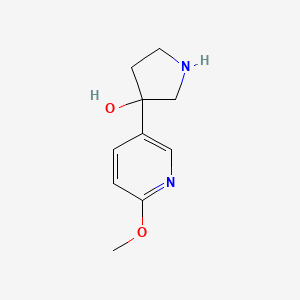
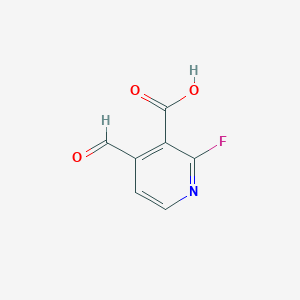
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)

![tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15248877.png)
